Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring, which includes nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, typically involves multi-step processes. One common method is the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of benzothiazole derivatives can involve large-scale synthesis techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and increased yields. Additionally, green chemistry principles are often applied to minimize the use of toxic solvents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can chelate metal ions, forming stable complexes that exhibit biological activity. The compound’s bioactivity is often linked to its ability to interfere with microbial cell walls or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-amino-6-methylbenzothiazole
- 2-mercaptobenzothiazole
- 4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Uniqueness
Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy and carboxylate groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-24-12-5-4-6-13-15(12)20-18(25-13)21-17-19-11-8-7-10(16(22)23-2)9-14(11)26-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
WVNOZBKUZAZEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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